molecular formula C15H13F2N3O3S B2614153 (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 868375-75-1

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No.: B2614153
CAS No.: 868375-75-1
M. Wt: 353.34
InChI Key: FGZYTDMCTITEEE-SDXDJHTJSA-N
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Description

The compound “(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide” (CAS: 868375-75-1) is a heterocyclic molecule featuring a benzo[d]thiazole core substituted with ethyl and difluoro groups at positions 3, 4, and 6, respectively. Its molecular formula is C₁₆H₁₄F₂N₃O₃S, with a molecular weight of 375.37 g/mol . The compound is noted for its solubility in dimethyl sulfoxide (DMSO), a property critical for biological testing . It has been identified as a kinase inhibitor and is cataloged in the ZINC database (ID: ZINC100893856), highlighting its relevance in drug discovery .

The Z-configuration of the imine moiety (C=N bond) in the benzothiazolylidene scaffold is essential for its biological activity, as geometric isomerism often influences target binding.

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2N3O3S/c1-2-19-14-9(17)5-8(16)6-10(14)24-15(19)18-11(21)7-20-12(22)3-4-13(20)23/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZYTDMCTITEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2SC1=NC(=O)CN3C(=O)CCC3=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.

    Synthesis of the Benzo[d]thiazole Moiety: This step involves the condensation of a 2-aminothiophenol with an appropriate aldehyde or ketone, followed by cyclization.

    Coupling of the Two Fragments: The final step involves the coupling of the pyrrolidinone and benzo[d]thiazole fragments through an acetamide linkage. This can be achieved using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring, potentially converting them to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atoms on the benzo[d]thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted derivatives with new functional groups replacing the fluorine atoms.

Scientific Research Applications

Biological Activities

Numerous studies have highlighted the compound's potential in various biological applications:

  • Antimicrobial Activity :
    • Research indicates that derivatives of compounds with similar structures exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of the dioxopyrrolidine ring enhances lipophilicity, facilitating membrane penetration and increasing bioactivity .
    • A study demonstrated that compounds containing the 1,3,4-oxadiazole core show potent antibacterial effects, suggesting that similar derivatives may possess comparable efficacy .
  • Anticancer Properties :
    • The compound has shown promise as an anticancer agent. Its ability to inhibit thymidylate synthase (an essential enzyme for DNA synthesis) has been documented, with IC50 values indicating strong inhibitory activity .
    • In vitro studies have reported cytotoxic effects against various cancer cell lines, including HCT116 and MCF7, suggesting that it could be a candidate for further development in cancer therapy .
  • Neuroprotective Effects :
    • Some derivatives have been investigated for their neuroprotective properties. The modulation of pathways involved in oxidative stress and inflammation may contribute to neuroprotection .

Case Studies

Several case studies illustrate the compound's potential applications:

  • Case Study 1 : A synthesized derivative was tested for antimicrobial activity using disc diffusion methods against strains such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups .
  • Case Study 2 : In a cytotoxicity assay involving multiple cancer cell lines, a related compound demonstrated selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer therapeutic agents .

Data Tables

Application Area Biological Activity Reference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits thymidylate synthase; cytotoxic to cancer cell lines
NeuroprotectionModulates oxidative stress pathways

Mechanism of Action

The mechanism of action of (Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Benzo[d]thiazole Derivatives

Compounds sharing the benzo[d]thiazole core but differing in substituents include:

  • N-(Benzothiazol-2-ylidene)acetamides with alternate substituents : Substitution of fluorine with chlorine or methyl groups alters lipophilicity and metabolic stability.

Functional Advantages of the Target Compound

  • Fluorine Substitution: The 4,6-difluoro groups enhance metabolic stability and membrane permeability compared to non-fluorinated analogues .
  • Kinase Selectivity : The dioxopyrrolidinyl group may confer selectivity for specific kinase domains, a property less evident in simpler benzothiazoles.

Research Findings and Limitations

  • : Focuses on synthetic methods for triazin-diazole hybrids but lacks biological data, limiting direct functional comparisons .
  • : Provides foundational data on the target compound but omits comparative enzymatic assays or pharmacokinetic studies .

Biological Activity

(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its structural features, synthesis, and biological evaluations, supported by relevant data and findings from various studies.

Structural Overview

The compound can be described by the following molecular formula and structure:

  • Molecular Formula : C15H14F2N3O3S
  • Molecular Weight : 335.35 g/mol
  • IUPAC Name : 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide

The structure includes a pyrrolidine moiety and a benzo[d]thiazole derivative, which are known for their diverse biological activities. The presence of the dioxopyrrolidine ring is particularly significant as it contributes to the compound's reactivity and potential therapeutic effects.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Formation of the Dioxopyrrolidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
  • Amide Bond Formation : The acetamide portion is introduced through coupling reactions with activated carboxylic acids.
  • Substitution Reactions : The difluorobenzo[d]thiazole moiety is incorporated via nucleophilic substitution methods.

Pharmacological Properties

The biological activity of this compound is primarily attributed to its structural components. Studies have shown that derivatives containing the dioxopyrrolidine nucleus exhibit various pharmacological effects:

  • Anticancer Activity : Research indicates that compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. For instance, 2,3-dioxopyrrolidine derivatives have been noted for inhibiting cell proliferation in breast and lung cancer models .
  • Antimicrobial Properties : Preliminary evaluations suggest that related compounds possess antibacterial and antifungal properties, making them potential candidates for further development in infectious disease management .

Case Studies and Research Findings

A summary of key studies evaluating the biological activity of related compounds is presented in Table 1.

Study ReferenceCompound EvaluatedBiological ActivityKey Findings
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoateAntibacterialShowed significant inhibition against Gram-positive bacteria.
2-substituted alkyl-6-(2,5-dioxopyrrolidin)hexanoatesSkin Penetration EnhancersEnhanced skin penetration with low cytotoxicity (IC50 > 6.25 μM).
Benzimidazole DerivativesAnticancerSome derivatives exhibited up to 95% inhibition on MCF-7 cell line.

While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that its activity may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
  • Interaction with DNA : Some derivatives display DNA intercalation properties leading to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels may contribute to cytotoxic effects in tumor cells .

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